R-Lifitegrast
Description
Structure
3D Structure
Properties
CAS No. |
2271299-08-0 |
|---|---|
Molecular Formula |
C29H24Cl2N2O7S |
Molecular Weight |
615.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m1/s1 |
InChI Key |
JFOZKMSJYSPYLN-HSZRJFAPSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of R Lifitegrast Action
High-Resolution Analysis of LFA-1/Intercellular Adhesion Molecule-1 (ICAM-1) Interaction Dynamics
The interaction between LFA-1, an integrin expressed on the surface of leukocytes, and ICAM-1, which is expressed on endothelial and antigen-presenting cells (APCs), is essential for immune cell trafficking and the formation of the immunological synapse. researchgate.netnih.gov R-Lifitegrast was specifically engineered to disrupt this interaction with high precision.
This compound acts as a direct competitive antagonist, functioning as a molecular mimic of ICAM-1. dovepress.comresearchgate.net It was developed through a rational design process that identified the specific structural epitope of ICAM-1 responsible for its high-affinity binding to LFA-1. dovepress.comnih.gov
The binding site for both ICAM-1 and this compound is located on the αL (or CD11a) subunit of the LFA-1 heterodimer, specifically within a region known as the inserted domain (I-domain). nih.govwikipedia.org This area contains a critical cation-binding motif referred to as the Metal-Ion Dependent Adhesion Site (MIDAS), which is essential for ligand engagement. wikipedia.org
Research to pinpoint the ICAM-1 binding epitope involved alanine (B10760859) point mutagenesis, which identified six key amino acid residues in the first immunoglobulin-like domain of ICAM-1 as being critical for the interaction. These residues are:
Glutamic Acid 34 (E34)
Lysine 39 (K39)
Methionine 64 (M64)
Tyrosine 66 (Y66)
Asparagine 68 (N68)
Glutamine 73 (Q73) dovepress.com
This compound was designed to present a chemical framework that mimics the spatial arrangement of these side chains, allowing it to bind with high affinity to the corresponding pocket on the LFA-1 I-domain. dovepress.comresearchgate.net Photoreactive cross-linking studies using an analog of this compound confirmed that the binding site is located within the N-terminal segment of the LFA-1 αL chain, which encompasses the I-domain. researchgate.net By occupying this site, this compound physically obstructs ICAM-1, thereby preventing the initiation of the adhesion cascade. google.com
The affinity of LFA-1 for ICAM-1 is not static; it is dynamically regulated by conformational changes in the LFA-1 protein. LFA-1 can exist in at least three states: a bent, low-affinity conformation; an extended, intermediate-affinity conformation; and an extended, high-affinity conformation. acs.orgnih.gov In its resting state on the surface of leukocytes, LFA-1 is in the bent, low-affinity form where the ligand-binding site is partially concealed. nih.govoup.com
Cellular activation signals (a process known as "inside-out signaling") trigger a shift to the extended, high-affinity state, which is required for robust binding to ICAM-1 and subsequent immune cell function. nih.govwikipedia.org This activated state can be identified by the exposure of a specific epitope recognized by the monoclonal antibody 24 (mAb24). nih.gov
This compound does not induce a unique conformational change but rather functions by preventing the transition to the high-affinity state. oup.comnih.gov Studies on similar small-molecule LFA-1 antagonists, such as BIRT 377, demonstrate that these molecules block the induction of the mAb24 epitope. researchgate.netnih.gov This suggests that the antagonist binds to the I-domain and stabilizes the low-affinity, bent conformation of LFA-1. acs.org By locking the receptor in this inactive state, this compound effectively prevents the conformational upregulation necessary for ICAM-1 binding, thus inhibiting LFA-1 function. researchgate.netnih.gov
Downstream Cellular Signaling Pathway Perturbations
By competitively inhibiting the LFA-1/ICAM-1 interaction, this compound initiates a cascade of downstream effects that perturb crucial cellular and signaling pathways involved in inflammation.
The most direct consequence of this compound's mechanism is the inhibition of T-cell adhesion to cells expressing ICAM-1, such as vascular endothelial cells and APCs. dovepress.com This has been quantified in vitro using various T-cell lines. The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding activity.
| Cell Line | Target Molecule | IC50 (nmol/L) | Reference |
|---|---|---|---|
| Jurkat T-cells | ICAM-1 | 2.98 | dovepress.com |
| HuT 78 T-cells | ICAM-1 | ~9.0 | researchgate.net |
This potent inhibition of adhesion is the foundational step that prevents T-cells from arresting on blood vessel walls and initiating migration into surrounding tissues. nih.gov
The LFA-1/ICAM-1 interaction is critical for the formation and stabilization of the "immunological synapse." dovepress.comresearchgate.net This is the specialized interface between a T-cell and an APC where T-cell receptor (TCR) engagement with the major histocompatibility complex (MHC) occurs, leading to T-cell activation. dovepress.com
By blocking the LFA-1/ICAM-1 binding, this compound destabilizes this synapse, thereby inhibiting T-cell activation, proliferation, and the subsequent release of pro-inflammatory cytokines. dovepress.comnih.gov In vitro studies have demonstrated that this compound significantly reduces the secretion of a wide array of cytokines from activated immune cells. dovepress.comresearchgate.net
| Inhibited Cytokine/Chemokine | Reference |
|---|---|
| Interferon-gamma (IFN-γ) | researchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | researchgate.net |
| Interleukin-1 alpha (IL-1α) | researchgate.net |
| Interleukin-1 beta (IL-1β) | researchgate.net |
| Interleukin-2 (IL-2) | researchgate.net |
| Interleukin-4 (IL-4) | researchgate.net |
| Interleukin-6 (IL-6) | researchgate.net |
| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | researchgate.net |
The migration of leukocytes from the bloodstream into tissues, a process known as extravasation or transmigration, is heavily dependent on the firm adhesion mediated by LFA-1 and ICAM-1. dovepress.comnih.gov this compound's inhibition of this adhesion directly impairs the ability of T-cells and other leukocytes to home to sites of inflammation. dovepress.com
The mechanism involves two key aspects of the inflammatory cascade:
Afferent Arm: this compound may inhibit the migration of antigen-presenting cells, such as dendritic cells, from peripheral tissues to the draining lymph nodes, where T-cell activation is initiated. nih.gov
Efferent Arm: The compound blocks the migration of activated T-cells out of the conjunctival blood vessels and into the ocular surface tissues. nih.gov It also inhibits their retention and secondary activation within these tissues. nih.gov
By disrupting both the initial activation and the subsequent recruitment of inflammatory cells, this compound effectively interrupts the self-perpetuating cycle of chronic inflammation. researchgate.net
Interference with Immunological Synapse Formation and Stability
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a cornerstone of the immune response. nih.gov LFA-1 is an integrin protein found on the surface of leukocytes, including T-cells, while ICAM-1 is expressed on antigen-presenting cells (APCs) and endothelial cells, with its expression often upregulated in inflamed tissues. nih.govdrugbank.com The binding of LFA-1 to ICAM-1 is critical for the formation and stabilization of the immunological synapse—a specialized junction between a T-cell and an APC. dovepress.comdovepress.com This synapse is essential for sustained signaling, leading to T-cell activation, proliferation, and migration to target tissues. drugbank.comnih.gov
This compound is designed as a direct competitive antagonist of LFA-1. dovepress.com It functions as a molecular decoy, mimicking the binding site of ICAM-1. nih.gov By binding to LFA-1 on T-cells, this compound physically obstructs the LFA-1/ICAM-1 interaction. drugbank.compatsnap.com This blockade prevents the stable adhesion required for the immunological synapse to fully form and function, thereby inhibiting the downstream signaling pathways that lead to T-cell activation. nih.govnih.gov
Imaging studies have visually confirmed that this compound inhibits the formation of the immunological synapse. nih.govnih.gov In vitro assays have further quantified this effect, demonstrating that this compound potently inhibits the binding of human T-cells to ICAM-1. nih.gov The concentration of this compound required to inhibit 50% of T-cell binding (IC50) has been measured to be as low as 2.98 to 3 nM in Jurkat T-cell assays, highlighting its high potency. nih.govmedchemexpress.com
Cytokine and Chemokine Expression Regulation
By disrupting the initial stages of T-cell activation, this compound consequently modulates the production and release of various signaling molecules, including cytokines and chemokines, which are crucial for amplifying and sustaining the inflammatory response. nih.govdrugbank.com
Suppression of Pro-Inflammatory Cytokine Release (e.g., IFN-γ, TNF-α, Interleukins)
The activation of T-cells via the immunological synapse triggers the release of a host of pro-inflammatory cytokines. nih.gov These proteins signal to other immune cells, perpetuating the inflammatory cascade. Research has shown that this compound effectively suppresses the secretion of several key pro-inflammatory cytokines from activated lymphocytes. nih.govresearchgate.net
In vitro studies have demonstrated that this compound can inhibit the release of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and a range of interleukins including IL-1α, IL-1β, IL-2, IL-4, and IL-6. nih.govresearchgate.net This inhibition has been observed at concentrations as low as approximately 2 nM. nih.govtandfonline.com One study also noted that this compound may have an alternative mechanism of action by inhibiting caspase-1, an enzyme upstream of IL-1β, which could contribute to its anti-inflammatory effects independently of its action on LFA-1. arvojournals.org
The table below summarizes the key pro-inflammatory cytokines that are downregulated by this compound, as documented in preclinical studies.
Table 1: Pro-Inflammatory Cytokines Regulated by this compound
| Cytokine | Function | Effect of this compound | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Key activator of macrophages and inducer of MHC expression. Associated with T-helper 1 (Th1) cell responses. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | A major cytokine involved in systemic inflammation. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
| Interleukin-1α (IL-1α) & Interleukin-1β (IL-1β) | Potent pro-inflammatory cytokines involved in the acute phase response. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
| Interleukin-2 (IL-2) | Critical for the proliferation of T-cells. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
| Interleukin-4 (IL-4) | Promotes differentiation of T-helper 2 (Th2) cells. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine also involved in the acute phase response. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
Regulation of Chemotactic Cytokines Affecting Immune Cell Homing
Chemokines are a specific class of cytokines that direct the migration of immune cells—a process known as chemotaxis—from the bloodstream into tissues. nih.gov This "homing" process is essential for concentrating leukocytes at sites of inflammation. The LFA-1/ICAM-1 interaction, which this compound blocks, is a key step in the firm adhesion of T-cells to the blood vessel wall, allowing their subsequent migration into the inflamed tissue. dovepress.comdovepress.com
By inhibiting T-cell activation and adhesion, this compound indirectly regulates the inflammatory environment that stimulates the production of these chemotactic signals. nih.gov Furthermore, in vitro studies have shown that this compound directly inhibits the secretion of specific chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3. nih.govresearchgate.net Chemokines like MIP-1α are crucial for recruiting monocytes, T-cells, and other immune cells to the site of inflammation. nih.gov By downregulating such chemokines, this compound further disrupts the recruitment and accumulation of inflammatory cells, helping to break the cycle of inflammation. drugbank.compatsnap.com
The table below details chemotactic cytokines impacted by the mechanism of this compound.
Table 2: Chemotactic Cytokines Regulated by this compound
| Chemokine | Function | Effect of this compound | Reference |
|---|---|---|---|
| Macrophage Inflammatory Protein-1α (MIP-1α / CCL3) | Attracts monocytes, macrophages, and T-cells to sites of inflammation. | Inhibits release from activated lymphocytes. | nih.govresearchgate.net |
Preclinical Investigation and in Vitro Methodologies
In Vitro Cellular and Biochemical Assays
Quantifying LFA-1/ICAM-1 Binding Affinity and Specificity
R-Lifitegrast is a small molecule integrin antagonist specifically designed to block the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). nih.govmedchemexpress.comresearchgate.net This interaction is a critical component of the T-cell mediated inflammatory response. nih.govresearchgate.net The binding affinity and specificity of this compound for the LFA-1/ICAM-1 interaction have been quantified using various in vitro assays.
In Jurkat cell assays, a human T-lymphocyte cell line, lifitegrast (B1675323) demonstrated potent inhibition of T-cell binding to ICAM-1. nih.gov The concentration of lifitegrast required to inhibit 50% of this binding (IC50) was determined to be 2.98 nM. medchemexpress.comnih.gov This high affinity indicates a strong interaction between lifitegrast and LFA-1. Lifitegrast acts as a molecular decoy, mimicking the binding epitope of ICAM-1 and competitively binding to LFA-1 on leukocytes. nih.govdovepress.comnih.gov This targeted action prevents the natural binding of LFA-1 to ICAM-1, thereby disrupting the formation of the immunological synapse necessary for T-cell activation and cytokine release. nih.govdovepress.comarvojournals.org
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| T-cell Adhesion Assay | Jurkat | IC50 | 2.98 nM | medchemexpress.comnih.gov |
Inhibition of T-Cell Adhesion to Endothelial and Epithelial Cells
The therapeutic effect of this compound is largely attributed to its ability to inhibit the adhesion of T-cells to endothelial and epithelial cells, a crucial step in the inflammatory cascade. nih.govdovepress.com ICAM-1 is expressed on the surface of various cells, including endothelial and epithelial cells, particularly in inflamed tissues. nih.govnih.gov By binding to LFA-1 on T-cells, lifitegrast effectively blocks the adhesion of these lymphocytes to ICAM-1-expressing cells. dovepress.comnih.gov
In vitro studies have demonstrated that lifitegrast significantly inhibits the adhesion of T-cells to cells expressing ICAM-1. dovepress.comnih.gov This prevents the initial step required for T-cell migration from blood vessels into surrounding tissues and their subsequent activation within those tissues. nih.gov The inhibition of this cell-to-cell interaction is a key mechanism by which lifitegrast reduces ocular surface inflammation. nih.govresearchgate.net
Assessment of Lymphocyte Proliferation and Differentiation Modulation
Beyond inhibiting adhesion, this compound has been shown to modulate downstream T-cell functions, including proliferation and cytokine release. By preventing the LFA-1/ICAM-1 interaction, lifitegrast interferes with the immunological synapse formation between T-cells and antigen-presenting cells (APCs). arvojournals.org This disruption leads to a reduction in T-cell activation, proliferation, and the subsequent release of pro-inflammatory cytokines. nih.govdovepress.comnih.gov
In vitro assays have confirmed that lifitegrast inhibits the release of a range of cytokines from activated lymphocytes at concentrations as low as approximately 2 nM. nih.gov The suppressed cytokines include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1α, IL-1β, IL-2, IL-4, IL-6), all of which are implicated in inflammatory processes. nih.govnih.govdovepress.comnih.gov Furthermore, studies using peripheral blood mononuclear cells (PBMCs) have shown that lifitegrast has a concentration-dependent inhibitory effect on the proliferation of CD4+ and CD8+ T cells without causing significant cytotoxicity. arvojournals.org
| Cytokine | Effect | Effective Concentration | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Inhibition | ~2 nM | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | ~2 nM | nih.gov |
| Interleukin-1α (IL-1α) | Inhibition | ~2 nM | nih.gov |
| Interleukin-1β (IL-1β) | Inhibition | ~2 nM | nih.gov |
| Interleukin-2 (IL-2) | Inhibition | ~2 nM | nih.gov |
| Interleukin-4 (IL-4) | Inhibition | ~2 nM | nih.gov |
| Interleukin-6 (IL-6) | Inhibition | ~2 nM | nih.gov |
Pharmacological Profiling in In Vitro Systems (e.g., Enzyme Inhibition and Receptor Binding Assessments)
In vitro pharmacological profiling of lifitegrast has been conducted to assess its potential for off-target effects and drug-drug interactions. These studies have generally indicated a favorable profile. For instance, lifitegrast exhibited low affinity for cytochrome P450 enzymes CYP3A4 (IC50 > 20 µM) and CYP2C9 (IC50 = 3.0 µM). nih.gov It also showed a low affinity for the human Ether-à-go-go-Related Gene (hERG) channel (IC50 > 20 µM), suggesting a low risk for certain cardiac-related adverse effects. nih.gov Additionally, in vitro studies using human hepatocytes indicated minimal metabolism of lifitegrast. fda.gov
| Target | Parameter | Value | Reference |
|---|---|---|---|
| Cytochrome P450 CYP3A4 | IC50 | > 20 µM | nih.gov |
| Cytochrome P450 CYP2C9 | IC50 | 3.0 µM | nih.gov |
| hERG Channel | IC50 | > 20 µM | nih.gov |
Ex Vivo Tissue and Organ Culture Studies
Analysis of this compound Activity in Isolated Inflammatory Tissues
While specific ex vivo studies on isolated human inflammatory tissues are not extensively detailed in the provided search results, the mechanism of action of this compound strongly supports its activity in such environments. The underlying principle of its therapeutic effect is the inhibition of T-cell mediated inflammation, which is a hallmark of many inflammatory conditions. nih.gov In inflammatory tissues, there is an upregulation of ICAM-1 on various cell types, which facilitates the infiltration and activation of LFA-1-expressing T-cells. nih.gov By blocking this interaction, lifitegrast is expected to reduce the inflammatory response within these tissues. Animal studies have provided in vivo evidence that supports this, showing a reduction in T-cell inflammation in conjunctival biopsies of dogs with keratoconjunctivitis sicca following treatment with lifitegrast. nih.gov
Cellular Responses in Complex Biological Matrices
In vitro studies have demonstrated that this compound potently inhibits T-cell adhesion to intercellular adhesion molecule-1 (ICAM-1). researchgate.netnih.gov This action blocks the formation of the immunological synapse, a critical step in T-cell activation and the subsequent inflammatory cascade. researchgate.net Research shows this compound effectively inhibits the secretion of a wide range of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells. researchgate.netsemanticscholar.org The concentration of lifitegrast that inhibits 50% of T-cell binding (IC50) has been assessed at 3 nM. biorxiv.org Furthermore, the inhibition of cytokine release from activated lymphocytes has been observed at concentrations as low as approximately 2 nM.
Table 1: Pro-inflammatory Cytokines Inhibited by this compound In Vitro
| Cytokine/Chemokine | Primary Inflammatory Role |
|---|---|
| Interferon-gamma (IFN-γ) | Key driver of Th1-mediated inflammation |
| Tumor Necrosis Factor-alpha (TNF-α) | Central mediator of acute inflammation |
| Interleukin-1 alpha (IL-1α) | Pro-inflammatory cytokine involved in immune response |
| Interleukin-1 beta (IL-1β) | Potent pro-inflammatory cytokine |
| Interleukin-2 (IL-2) | Promotes T-cell proliferation |
| Interleukin-4 (IL-4) | Mediates Th2 inflammatory responses |
| Interleukin-6 (IL-6) | Plays a role in both acute and chronic inflammation |
| Macrophage Inflammatory Protein 1 alpha (MIP-1α) | Chemoattractant for various immune cells |
In Vivo Animal Model Research
Murine Models of Inflammation and Immune-Mediated Conditions
Investigations into Ocular Surface Inflammation Pathophysiology
Multiple murine models have been utilized to investigate the effects of this compound on ocular surface inflammation. In a desiccating stress (DS) mouse model, which mimics features of Sjögren syndrome, topical this compound treatment for five days led to a significant decrease in the expression of Th1 family genes, including IFN-γ, CXCL9, and CXCL11. nih.gov This was accompanied by less corneal barrier disruption and a notable increase in conjunctival goblet cell density by 39% and area by 22%. nih.gov
In an experimental dry eye (EDE) mouse model, treatment with this compound resulted in increased tear volume and improved tear-film break-up time (TBUT). arvojournals.org Flow cytometry analysis in this model also revealed a significant decrease in conjunctival CD4+IFN-γ+ T cells. arvojournals.org Another study using an allergic eye disease (AED) model found that this compound significantly inhibited the clinical severity of meibomian gland dysfunction. nih.gov This effect was associated with a reduction in pathogenic TH17 cells and neutrophils in the conjunctiva, indicating a selective impairment of the TH17 inflammatory axis. nih.gov
Table 2: Summary of this compound Effects in Murine Ocular Inflammation Models
| Murine Model | Key Research Findings | Citation |
|---|---|---|
| Desiccating Stress (DS) Model | Decreased expression of Th1 family genes (IFN-γ, CXCL9, CXCL11); Reduced corneal barrier disruption; Increased goblet cell density and area. | nih.gov |
| Experimental Dry Eye (EDE) Model | Increased tear volume and tear-film break-up time (TBUT); Decreased conjunctival CD4+IFN-γ+ T-cells. | arvojournals.org |
| Allergic Eye Disease (AED) Model | Inhibited clinical severity of meibomian gland dysfunction; Diminished pathogenic TH17 cells and neutrophils in the conjunctiva. | nih.gov |
Systemic Immunomodulatory Effects (e.g., Lymph Node Targeting, Immune Cell Redistribution)
Research indicates that the mechanism of action for topically administered this compound extends beyond the ocular surface to exert systemic immunomodulatory effects. ophthalmologytimes.com Studies in mice have shown that this compound targets the draining lymph nodes of the eye. ophthalmologytimes.com This leads to a suppression of pro-inflammatory markers, such as interferon-gamma and TNF-alpha, within these nodes. ophthalmologytimes.com
A significant reduction in the total number of T-cells was observed in the draining lymph nodes of mice treated with this compound. ophthalmologytimes.com The compound was also found to suppress the expression of chemotactic cytokines responsible for guiding T-cells to the cornea. ophthalmologytimes.com In one study, T-cell responses in the draining cervical lymph nodes were reportedly unchanged, which was attributed to the topical administration route not achieving systemic concentrations high enough to alter lymph node responses in that specific allergic eye disease model. nih.gov
Canine Models for Comprehensive Pharmacodynamic Evaluation
Canine models, particularly for keratoconjunctivitis sicca (KCS), have been used for pharmacodynamic assessments of this compound. nih.gov The anatomical and pathological similarities between canine KCS and human dry eye disease make dogs a relevant preclinical species. nih.gov In an in vivo study of dogs with KCS, a 1% solution of this compound administered three times a day for 12 weeks resulted in a statistically significant increase in tear production.
Pharmacokinetic Investigations in Preclinical Species (e.g., Absorption, Distribution, Elimination Mechanisms)
Pharmacokinetic properties of this compound have been characterized in rabbits and dogs following topical ocular and intravenous administration. nih.govnih.gov
Distribution in Rabbits: Following repeated topical ocular administration in pigmented rabbits, this compound showed the highest concentrations in the anterior segment tissues of the eye. nih.gov Maximum concentrations (Cmax) were observed in the conjunctiva, cornea, and anterior sclera, with values ranging from 5,190 to 14,200 ng/g. nih.gov Conversely, concentrations in the posterior segment tissues were low (0–826 ng/g), and systemic plasma concentrations were minimal (Cmax <18 ng/mL). nih.gov The time to maximum concentration (tmax) in ocular tissues and plasma was rapid, occurring between 0.25 and 1 hour post-dose. nih.gov
Mass Balance and Elimination in Dogs: A mass balance study in beagle dogs using radiolabeled [14C]-lifitegrast provided insights into its elimination pathways. nih.govnih.gov After a single intravenous dose, approximately 90% of the radioactivity was eliminated within the first 48 hours, primarily through fecal excretion. nih.gov Fecal excretion was also the main route of elimination following a single topical ocular dose. nih.govnih.gov Analysis of the excreted radioactivity revealed that it was predominantly unchanged this compound, suggesting that the compound undergoes minimal in vivo metabolism. nih.govnih.gov
Table 3: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Species | Parameter | Finding | Citation |
|---|---|---|---|
| Rabbit (Topical Ocular) | Distribution | Highest concentrations in anterior segment tissues (cornea, conjunctiva). Low concentrations in posterior segment and plasma. | nih.gov |
| Cmax (Anterior Tissues) | 5,190 - 14,200 ng/g | nih.gov | |
| Tmax (Tissue/Plasma) | ~0.25 - 1 hour | nih.gov | |
| Dog (IV & Topical Ocular) | Primary Elimination Route | Fecal Excretion | nih.govnih.gov |
| Elimination Rate (IV) | ~90% of dose eliminated in 48 hours | nih.gov | |
| Metabolism | Minimal; primarily excreted as unchanged parent drug. | nih.govnih.gov |
Comparative Pharmacological Efficacy Studies in Animal Models Against Established Modulators
This compound, a novel small-molecule integrin antagonist, has undergone extensive preclinical evaluation to characterize its mechanism of action and therapeutic potential. These investigations have primarily focused on its ability to inhibit T-cell mediated inflammation by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the inflammatory cascade associated with conditions such as dry eye disease.
In Vitro Methodologies
A variety of in vitro assays have been employed to determine the potency and mechanism of this compound. Key methodologies include T-cell adhesion assays and cytokine release assays, which provide quantitative data on the compound's ability to modulate immune responses at a cellular level.
T-Cell Adhesion Inhibition The primary mechanism of this compound is the inhibition of LFA-1/ICAM-1 binding. This has been quantified using Jurkat T-cell adhesion assays. In these experiments, the concentration of this compound required to inhibit 50% of T-cell binding to ICAM-1 (IC50) was determined. Research has demonstrated that this compound potently inhibits the attachment of Jurkat T-cells to ICAM-1, with a reported IC50 value of 2.98 nM. medchemexpress.com This high potency underscores the compound's targeted effect on T-cell adhesion.
| Assay | Cell Line | Endpoint | IC50 Value (nM) |
|---|---|---|---|
| T-Cell Adhesion Assay | Jurkat | Inhibition of cell attachment to ICAM-1 | 2.98 |
Cytokine Release Inhibition The downstream consequence of T-cell activation and adhesion is the release of pro-inflammatory cytokines. The efficacy of this compound in suppressing this process has been evaluated using cytokine release assays with activated peripheral blood mononuclear cells (PBMCs). These studies have shown that this compound can inhibit the release of a broad spectrum of cytokines implicated in ocular surface inflammation. nih.govnih.gov The compound has demonstrated a concentration-dependent inhibitory effect on the secretion of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1α, IL-1β, IL-2, IL-4, IL-6). nih.govnih.gov For some key cytokines, the half-maximal effective concentration (EC50) has been quantified, showcasing inhibition at low micromolar and even nanomolar concentrations. nih.gov
| Cytokine | Assay Type | Inhibitory Effect |
|---|---|---|
| Interferon-gamma (IFN-γ) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Interleukin-1α (IL-1α) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Interleukin-1β (IL-1β) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Interleukin-2 (IL-2) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Interleukin-4 (IL-4) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Interleukin-6 (IL-6) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Cytokine Release Assay (PBMC) | Inhibition observed at ~2 nM |
Furthermore, in vitro cellular imaging studies have visually confirmed that this compound inhibits the formation of the immunological synapse between T-cells and antigen-presenting cells at concentrations greater than 100 nM. nih.govarvojournals.org This provides direct evidence of its mechanism in disrupting the cell-to-cell interactions that perpetuate the inflammatory response. This compound has also been shown to inhibit the proliferation of CD4+ and CD8+ T-cells in a concentration-dependent manner. arvojournals.org
Comparative Pharmacological Efficacy Studies in Animal Models
While extensive data exists for this compound's efficacy against vehicle/placebo in preclinical models, direct head-to-head comparative studies in animal models against other established immunomodulators, such as cyclosporine, are limited in the published literature. However, some insights can be gleaned from studies that have included both agents.
In a mouse model of dry eye disease, the efficacy of different cyclosporine formulations was evaluated, and a comparison was made with other anti-inflammatory agents, including a 5% lifitegrast solution. The primary endpoint in this model was the reduction in corneal fluorescein (B123965) staining (CFS), a measure of corneal epithelial damage.
The findings from this research indicated that a 0.1% cationic emulsion of cyclosporine A demonstrated a more pronounced reduction in CFS scores compared to the 5% lifitegrast solution in this specific experimental model.
| Compound | Animal Model | Primary Endpoint | Observed Efficacy |
|---|---|---|---|
| This compound (5% Solution) | Mouse Model of Dry Eye Disease | Reduction in Corneal Fluorescein Staining (CFS) Score | Less effective at reducing CFS score compared to 0.1% Cyclosporine A cationic emulsion in this model. |
| Cyclosporine A (0.1% Cationic Emulsion) | Mouse Model of Dry Eye Disease | Reduction in Corneal Fluorescein Staining (CFS) Score | Demonstrated a 59% reduction in CFS score after 7 days of treatment. |
| Cyclosporine A (0.05% Emulsion) | Mouse Model of Dry Eye Disease | Reduction in Corneal Fluorescein Staining (CFS) Score | Demonstrated a 21% reduction in CFS score after 7 days of treatment. arvojournals.org |
It is important to note that this comparison comes from a study primarily focused on evaluating different formulations of cyclosporine. Further dedicated preclinical studies directly comparing the efficacy of this compound with other established modulators using standardized animal models and endpoints are needed to provide a more comprehensive understanding of their relative pharmacological profiles.
Drug Discovery and Developmental Paradigms for Lfa 1 Antagonists
Rational Design and Structure-Based Drug Design Methodologies
The discovery of lifitegrast (B1675323) was rooted in a rational design process, a stark contrast to repurposing existing molecules. drugbank.comcontactlensupdate.com The primary challenge was to develop a small molecule (under 1 kD) capable of disrupting the large protein-protein interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), a complex with a molecular weight of approximately 370 kD. nih.gov This endeavor was initially considered daunting and controversial. nih.gov
The core of the strategy was to create a small molecule that could mimic the binding epitope of ICAM-1, effectively acting as a molecular decoy to block the LFA-1/ICAM-1 interaction. dovepress.comdovepress.com The process began by identifying the specific amino acid side chains on the ICAM-1 protein that are critical for binding to LFA-1. nih.govnih.gov Through alanine (B10760859) point mutagenesis, researchers identified six crucial binding residues within the first immunoglobulin domain of ICAM-1. nih.gov
These key residues were identified as:
Glutamic acid 34 (E34)
Lysine 39 (K39)
Methionine 64 (M64)
Tyrosine 66 (Y66)
Asparagine 68 (N68)
Glutamine 73 (Q73) nih.gov
This detailed understanding of the binding interface provided the structural basis for designing compounds with a high affinity for LFA-1, capable of outcompeting the natural ligand, ICAM-1. nih.gov This structure-based design approach is a cornerstone of modern medicinal chemistry, utilizing high-resolution structural data to guide the design of new molecules. rsc.org Lifitegrast is specifically a tetrahydroisoquinoline derivative developed through this rational design process. drugbank.com
High-Throughput Screening and Lead Compound Identification
Following the initial rational design phase, a small set of non-peptide lead compounds was generated that showed potential for LFA-1 binding. dovepress.comnih.gov However, these initial hits required significant optimization. High-Throughput Screening (HTS) methodologies were instrumental in evaluating the vast number of compounds generated during the subsequent optimization phases. drugtargetreview.comdovepress.com HTS allows for the rapid assessment of large chemical libraries for their ability to modulate a biological target. drugtargetreview.complos.org
The screening process for the lifitegrast program involved a tiered approach. Initially, analogs were assessed for their potency in inhibiting the LFA-1/ICAM-1 interaction using a cell-free enzyme-linked immunosorbent assay (ELISA). dovepress.comnih.gov This method provided a primary measure of binding inhibition. nih.gov
Promising compounds from the primary screen were then subjected to secondary testing using more complex, ex vivo cellular immune assays to evaluate their potency in inhibiting human T-cell function. dovepress.comnih.gov These assays included:
Jurkat Cell Adhesion Assay: This assay measures the ability of a compound to inhibit the adhesion of Jurkat T-cells (a human T-cell line) to ICAM-1. dovepress.comtandfonline.com Lifitegrast demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2.98 nmol/L in this assay. nih.gov
HuT 78 T-cell Adhesion Assay: Another cell-based assay where lifitegrast showed an IC₅₀ of 9 nmol/L. tandfonline.com
Mixed Lymphocyte Reaction (MLR) Assays: These assays assess the broader immunomodulatory effects of the compounds. dovepress.comnih.gov
This rigorous, high-throughput screening funnel, combining biochemical and cell-based formats, was essential for identifying the most promising lead compounds from thousands of potential candidates for further development. dovepress.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) and Lead Optimization Studies
With initial lead compounds identified, the focus shifted to lead optimization, a process guided by Structure-Activity Relationship (SAR) studies. rsc.orgfrontiersin.org The goal of SAR is to understand how specific chemical features of a molecule relate to its biological activity, allowing chemists to design improved compounds. frontiersin.org
The optimization process for lifitegrast was exceptionally thorough. The lead compound was conceptually divided into five distinct sub-fragments or modules. nih.gov Researchers then initiated a laborious combinatorial synthesis effort, modifying each module individually while keeping the other four constant. dovepress.comnih.gov This systematic approach generated an extensive library of over 3,000 analogs. dovepress.comnih.gov
Previous SAR studies had established that the central tetrahydroisoquinoline (THIQ) scaffold is a critical pharmacophore for LFA-1/ICAM-1 antagonist activity. nih.gov It was also known that an aromatic group in the "left-wing" of the molecule was necessary for activity. nih.gov The research explored modifications to different parts of the lifitegrast molecule. For example, a study designed and synthesized ten new analogs with modifications to the "left-wing" (benzofuran ring) or "right-wing" (phenylalanine derivative) residues. nih.gov
The biological activities of these analogs were evaluated using the Jurkat cell attachment assay, providing clear SAR data. nih.gov
| Compound | Modification vs. Lifitegrast | IC₅₀ (nM) |
|---|---|---|
| Lifitegrast | Reference Compound | 2.98 |
| 1a | Benzofuran (B130515) replaced with Thiophene (B33073) | 4.13 |
| 1b | Benzofuran replaced with Furan | 3.58 |
| 1c | Benzofuran replaced with Benzene | 11.21 |
| 1d | Methylsulfonyl group replaced with Carboxylic acid | >1000 |
| 1e | Methylsulfonyl group replaced with Amide | >1000 |
Data from a study on Lifitegrast analogs illustrates the structure-activity relationship. nih.gov
This exhaustive process of synthesis and testing led to the identification of the new chemical entity SAR 1118, later named lifitegrast, which possessed a three-dimensional structure perfectly suited to compete with ICAM-1 binding. dovepress.comnih.gov
Analog Synthesis and Iterative Compound Improvement
The synthesis of over 3,000 analogs represents a significant undertaking in medicinal chemistry. nih.gov This iterative process of designing, synthesizing, and testing new compounds is fundamental to modern drug discovery. rsc.org The chemical synthesis of lifitegrast and its analogs involves several key steps and intermediates. researchgate.net
The general synthetic strategy for lifitegrast involves the coupling of three key fragments:
Benzofuran-6-carboxylic acid (the "left-wing") researchgate.net
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (the core scaffold) researchgate.net
An L-phenylalanine derivative containing the methylsulfonyl group (the "right-wing") researchgate.net
Researchers have developed and optimized synthetic routes to improve the efficiency and yield of these key intermediates. researchgate.net For example, an improved process was developed for the synthesis of benzofuran-6-carboxylic acid starting from 4-bromo-2-hydroxybenzaldehyde, achieving a total yield of 78% over three steps. researchgate.net Similarly, an optimized route to the core 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate was developed with a yield of 80%. researchgate.net
The synthesis of analogs involved systematically altering these building blocks. For instance, in one study, the benzofuran moiety was replaced with other aromatic systems like thiophene and furan. nih.gov The final amide bonds connecting these fragments are typically formed using standard peptide coupling agents. nih.gov This iterative cycle of analog synthesis and biological evaluation is crucial for refining a lead compound's properties, ultimately leading to a candidate like lifitegrast (also known as SAR 1118) with a potent and well-characterized profile. dovepress.comtandfonline.com
Advanced Research Trajectories and Theoretical Frameworks
Elucidating Novel Immune Cell Subpopulation Responses to R-Lifitegrast
This compound, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is known to inhibit T-cell mediated inflammation by blocking the interaction between LFA-1 and its ligand, intercellular adhesion molecule-1 (ICAM-1). medchemexpress.comnih.gov This mechanism is central to its therapeutic effects. medchemexpress.comnih.gov Advanced research continues to delve into the nuanced responses of various immune cell subpopulations to this compound.
The primary target of this compound is the T-lymphocyte. nih.gov By binding to LFA-1 on these cells, it prevents their adhesion to ICAM-1, which is expressed on the surface of endothelial cells and antigen-presenting cells (APCs). dovepress.comresearchgate.net This blockage inhibits T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines. dovepress.comdovepress.com
Recent studies have expanded on this understanding, revealing that this compound's influence extends beyond a simple blockade. Research has shown that local administration of this compound has systemic effects, targeting the draining lymph nodes of the eye. ophthalmologytimes.com In these lymph nodes, it has been observed to reduce the number of T-cells and suppress the production of pro-inflammatory markers. ophthalmologytimes.com
Furthermore, in vitro studies have demonstrated that this compound can inhibit the secretion of a broad range of cytokines from activated lymphocytes at nanomolar concentrations. dovepress.comnih.gov These include Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (IL-1α, IL-1β, IL-2, IL-4, IL-6), all of which are implicated in inflammatory processes. dovepress.com
A study investigating a combination therapy of 5% Lifitegrast (B1675323) and Tocopherol in a murine model of dry eye provided further insights. This combination was found to significantly reduce inflammatory CD4+ IFN-γ+ T cells in both the cornea and conjunctiva when compared to control groups. mdpi.com This suggests a potent modulation of specific T-cell subsets involved in ocular surface inflammation.
Comprehensive Analysis of Systemic Immunological Consequences of Local this compound Administration
Traditionally, topically administered ophthalmic drugs were thought to have primarily local effects. However, emerging research indicates that local administration of this compound can have significant systemic immunological consequences.
A key finding is that this compound targets the draining lymph nodes, which are central to the systemic immune response. ophthalmologytimes.com Studies in animal models have shown that following local administration, this compound leads to a decrease in the number of T-cells within these lymph nodes and a reduction in pro-inflammatory markers like IFN-γ and TNF-α. ophthalmologytimes.com This suggests that the drug can modulate the systemic immune system to reduce the underlying inflammation. ophthalmologytimes.com
Further evidence of systemic impact comes from disease transfer experiments. T-cells from untreated mice with dry eye disease were able to induce the condition in healthy mice. ophthalmologytimes.com However, T-cells from mice treated with this compound did not have the same effect, indicating that the drug had systemically altered the pathogenic potential of these immune cells. ophthalmologytimes.com
Despite these systemic immunological effects, studies have shown that systemic absorption of this compound is low. nih.govnih.gov This suggests that even at low systemic concentrations, the compound can exert a meaningful influence on the immune system, particularly at the level of the lymph nodes.
Development and Validation of Predictive Preclinical Models for this compound Efficacy
The development and validation of robust preclinical models are crucial for accurately predicting the clinical efficacy of this compound. Various animal models have been instrumental in understanding its mechanism of action and therapeutic potential.
One widely used model is the mouse model of dry eye disease, induced by placing the animals in a controlled dry environment. ophthalmologytimes.com In this model, this compound treatment has been shown to decrease corneal staining and increase tear production, mirroring the clinical benefits observed in humans. ophthalmologytimes.com
Another important preclinical model involves the use of dogs with keratoconjunctivitis sicca (KCS), a condition analogous to human dry eye disease. In a study of dogs with KCS, a 1% solution of this compound administered three times a day significantly increased tear production over a 12-week period. nih.gov Histological evaluation of conjunctival biopsies from these dogs also demonstrated a reduction in periocular T-cell inflammation. dovepress.com
In vitro models, such as those using Jurkat T-cells, have also been pivotal. These assays have shown that this compound potently inhibits the attachment of Jurkat T-cells to ICAM-1 with a half-maximal inhibitory concentration (IC50) of 2.98 nM. medchemexpress.com This provides a quantitative measure of the drug's direct inhibitory effect on T-cell adhesion.
More recently, researchers have explored the use of this compound in a mouse model of imiquimod-induced psoriasis. researchgate.net In this model, topical administration of a 5% this compound solution inhibited epidermal thickening and reduced the psoriasis area and severity index (PASI) score. researchgate.net This suggests the potential for this compound in other T-cell mediated inflammatory conditions and highlights the utility of diverse preclinical models.
Exploration of Synergistic and Additive Effects in Preclinical Combination Therapies
The potential for this compound to be used in combination with other therapeutic agents is an active area of research. These studies aim to identify synergistic or additive effects that could lead to more effective treatment strategies.
One notable preclinical study investigated the combination of 5% Lifitegrast with Tocopherol (a form of Vitamin E) in a murine dry eye model. mdpi.com The results indicated that the combination therapy was more effective at reducing inflammatory markers than either agent alone. Specifically, the combination led to a significant reduction in CD4+ IFN-γ+ T cells in the cornea and conjunctiva compared to groups treated with only Lifitegrast or a control. mdpi.com The levels of inflammatory cytokines IL-1β and IL-6 were also more significantly diminished in the combination group. mdpi.com
While clinical trials evaluating this compound in combination with other drugs like cyclosporine have not yet been conducted, the potential for such combinations is recognized as a promising area for future research. nih.gov The distinct mechanism of action of this compound, targeting the LFA-1/ICAM-1 interaction, suggests that it could complement other anti-inflammatory therapies that work through different pathways. nih.govtandfonline.com
Computational and Structural Biology Approaches for Deeper Mechanistic Understanding
Computational and structural biology have been instrumental in the rational design and mechanistic understanding of this compound. nih.gov The discovery of this compound itself was a result of a "purpose-built" drug design process. dovepress.com
Researchers used X-ray crystallography to determine the three-dimensional structure of the first two domains of ICAM-1. dovepress.com Through alanine (B10760859) point mutagenesis, they identified the specific amino acid side chains of ICAM-1 (E34, K39, M64, Y66, N68, and Q73) that are crucial for binding to LFA-1. dovepress.com
This structural information was then used in silico to design a molecule that could mimic this binding epitope and act as a competitive antagonist. dovepress.com This led to the development of this compound, which is structurally designed to fit into the binding site on LFA-1, thereby blocking its interaction with ICAM-1. dovepress.comabcam.com
Further computational studies, such as 3D-QSAR modeling and docking-based virtual screening, continue to be employed to identify other potential applications for this compound and to refine our understanding of its interactions at a molecular level. researchgate.net These approaches allow for the rapid screening of large compound libraries and can predict the binding affinity and potential efficacy of new drug candidates.
Identification and Validation of Preclinical Biomarkers for Target Engagement and Pharmacodynamic Response
The identification and validation of reliable biomarkers are essential for assessing target engagement and the pharmacodynamic response to this compound in preclinical studies.
A key biomarker for this compound's target engagement is the inhibition of T-cell adhesion to ICAM-1. In vitro assays measuring this inhibition, such as the Jurkat cell assay, provide a direct assessment of the drug's primary mechanism of action. medchemexpress.comdovepress.com
Pharmacodynamic responses can be measured through a variety of biomarkers. In animal models of dry eye, these include clinical signs such as corneal staining and tear production. ophthalmologytimes.comnih.gov Histological analysis of conjunctival tissue to quantify T-cell infiltration is another important pharmacodynamic marker. dovepress.com
More recently, studies have focused on molecular biomarkers. A 12-week prospective observational case series in humans identified several clinical biomarkers that improved with Lifitegrast 5% treatment. hcplive.com These included the Ocular Surface Disease Index (OSDI), matrix metalloproteinase-9 (MMP-9), and tear osmolarity. hcplive.com Significant improvements were also seen in Schirmer's test results, tear breakup time, and fluorescein (B123965) staining. optometrytimes.com
In a mouse model of psoriasis, a decrease in the gene expression of inflammatory cytokines such as TNF-α, IL-6, IL-22, and the IL-17/IL-23 axis in the skin served as key biomarkers for the anti-inflammatory effect of this compound. researchgate.net These biomarkers provide quantitative measures of the drug's impact on the inflammatory cascade.
Table of Preclinical Biomarker Data for this compound
| Biomarker | Model/System | Observed Effect of this compound | Reference |
|---|---|---|---|
| T-cell Adhesion to ICAM-1 | Jurkat Cell Assay (in vitro) | Potent inhibition (IC50 = 2.98 nM) | medchemexpress.com |
| Corneal Staining | Mouse Dry Eye Model | Significant reduction | ophthalmologytimes.com |
| Tear Production | Mouse Dry Eye Model & Dog KCS Model | Significant increase | ophthalmologytimes.comnih.gov |
| Conjunctival T-cell Infiltration | Dog KCS Model | Reduction | dovepress.com |
| CD4+ IFN-γ+ T cells | Murine Dry Eye Model (Cornea/Conjunctiva) | Significant reduction with combination therapy | mdpi.com |
| Tear Osmolarity | Human (Observational Study) | Significant improvement | optometrytimes.com |
| Gene Expression (TNF-α, IL-6, IL-17/23) | Mouse Psoriasis Model (Skin) | Significant decrease | researchgate.net |
Q & A
Basic Research Question: What are the primary molecular targets of R-Lifitegrast in ocular surface diseases, and how are they validated experimentally?
Methodological Answer:
this compound’s mechanism as a lymphocyte function-associated antigen-1 (LFA-1) antagonist is typically validated via in vitro binding assays (e.g., surface plasmon resonance) to quantify IC₅₀ values. Researchers should also employ knock-out or knock-in cellular models to confirm specificity. For example, using human corneal epithelial cells with CRISPR-mediated LFA-1 deletion can isolate off-target effects. Validation should adhere to dose-response curves and include negative controls (e.g., isotype-matched antibodies) to reduce false positives .
Advanced Research Question: How can contradictory clinical trial data on this compound’s efficacy in dry eye disease be systematically analyzed?
Methodological Answer:
Contradictions often arise from differences in patient stratification (e.g., Sjögren’s vs. non-Sjögren’s subgroups) or endpoint variability (e.g., Schirmer’s test vs. subjective symptom scoring). To resolve discrepancies:
- Conduct meta-regression analyses to identify covariates (e.g., baseline tear production, comorbidities).
- Apply Bayesian hierarchical models to account for heterogeneity across trials.
- Validate findings via post hoc analyses of raw datasets, ensuring alignment with ARRIVE guidelines for reproducibility .
Basic Research Question: What experimental models are most suitable for preclinical studies of this compound?
Methodological Answer:
- In vivo models : Murine dry eye disease models induced by scopolamine or environmental stress, with endpoints like corneal staining and inflammatory cytokine levels (IL-6, TNF-α).
- Ex vivo models : Human corneal epithelial cell monolayers exposed to hyperosmolar stress to simulate dry eye pathophysiology.
- Critical controls : Include vehicle-treated cohorts and LFA-1 overexpression systems to confirm target engagement. Ensure compliance with institutional animal care protocols and 3R principles (Replacement, Reduction, Refinement) .
Advanced Research Question: How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound in heterogeneous populations?
Methodological Answer:
- Use non-linear mixed-effects modeling (NONMEM) to handle sparse sampling and inter-individual variability.
- Incorporate covariate analysis (e.g., age, CYP450 status) to refine dose-response relationships.
- Validate models via bootstrap resampling and visual predictive checks. For ocular bioavailability studies, apply microdialysis techniques to measure tear film concentrations dynamically .
Basic Research Question: What biomarkers are most reliable for assessing this compound’s anti-inflammatory efficacy?
Methodological Answer:
- Primary biomarkers : Soluble intercellular adhesion molecule-1 (sICAM-1) levels in tear fluid (measured via ELISA).
- Secondary biomarkers : Flow cytometry of CD11a+ T-cells in conjunctival brush cytology samples.
- Quality control : Standardize sampling times (e.g., 30 minutes post-instillation) and use multiplex assays to reduce batch effects .
Advanced Research Question: What statistical methods address missing data in longitudinal this compound trials?
Methodological Answer:
- Apply multiple imputation by chained equations (MICE) for missing at random (MAR) data.
- For missing not at random (MNAR) scenarios, use pattern-mixture models or sensitivity analyses.
- Pre-specify handling methods in trial protocols to avoid post hoc bias. Tools like R’s mice package or SAS PROC MI are recommended .
Basic Research Question: How should researchers design a double-masked, placebo-controlled trial for this compound?
Methodological Answer:
- Randomization : Stratify by disease severity (e.g., DEQ-5 scores) and use block randomization.
- Blinding : Utilize matched placebo vehicles with identical viscosity/pH.
- Endpoint selection : Combine objective measures (e.g., corneal fluorescein staining) with validated patient-reported outcomes (e.g., OSDI questionnaire). Adhere to CONSORT guidelines for transparency .
Advanced Research Question: How can multi-omics approaches elucidate this compound’s off-target effects?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated corneal epithelium to identify dysregulated pathways (e.g., NF-κB, MAPK).
- Proteomics : Tandem mass spectrometry (LC-MS/MS) to detect post-translational modifications.
- Integration : Use weighted gene co-expression network analysis (WGCNA) to link omics layers. Validate findings with siRNA knockdowns in 3D corneal organoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
